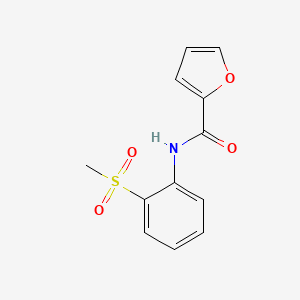

N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is a derivative of furan-2-carboxamide, a molecule that has been the subject of various studies due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of furan-2-carboxamides has been synthesized and evaluated for different biological activities, such as antibacterial properties and anti-allergic activities . These compounds are characterized by a furan ring linked to an amide group, which can be further substituted with various functional groups to enhance or modify their biological properties.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding a high product yield of 94% . This method demonstrates the feasibility of introducing various substituents on the phenyl ring, which could be extrapolated to the synthesis of this compound by choosing the appropriate amine.

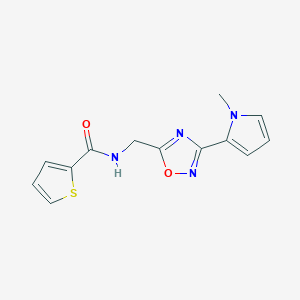

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the orientation of the amide group in relation to the furan ring. In the case of N-phenylfuran-2-carboxamide, the carbonyl group is anti to the amide NH group, and the phenyl ring is significantly twisted with respect to the planar furan ring . This conformation is likely to influence the molecular interactions and stability of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions, primarily due to the reactivity of the amide group and the aromatic substituents. The brominated derivative, for example, can be further functionalized via Suzuki-Miyaura cross-coupling reactions to yield a range of analogues . These reactions are essential for the diversification of the compound's chemical structure and the exploration of its biological potential.

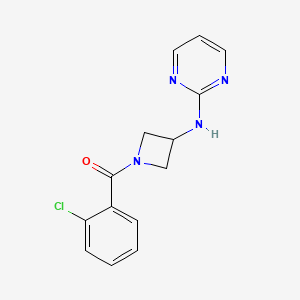

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined to belong to the monoclinic space group with specific cell parameters, indicating a dense and ordered crystalline form . These properties are important for understanding the compound's behavior in different environments and can affect its solubility, stability, and interaction with biological targets.

Aplicaciones Científicas De Investigación

Dual Channel Detection and Bio-imaging Application

A study developed a phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, for the discriminative detection of Cd2+ and CN− ions. This sensor exhibited significant potential for bio-imaging in live cells and zebrafish larvae, showcasing its application in environmental monitoring and biological imaging. The sensor's design allows for turn-on fluorescence emission for Cd2+, enabling its use as a biomarker for detecting Cd2+ in biological samples (Ravichandiran et al., 2020).

Neuroinflammation Imaging

Another significant application is in the field of neuroimaging, where a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R) was developed. This compound, incorporating the furan-2-carboxamide structure, can noninvasively image reactive microglia and disease-associated neuroinflammation in vivo. This research highlights the compound's potential in studying neuroinflammatory diseases, such as Alzheimer's and Parkinson's, providing a valuable tool for the development of therapeutic interventions (Horti et al., 2019).

Synthesis of Furan Derivatives

Research has also focused on the synthesis of 2,4-disubstituted furans using a strategy that involves the reaction of sulfonyl carbanions with various compounds. This method has been applied to create furan derivatives with potential applications in material science and organic synthesis, demonstrating the versatility of furan-2-carboxamide derivatives in chemical synthesis (Haines et al., 2011).

Antiprotozoal Agents

N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide derivatives have also been explored for their potential as antiprotozoal agents. A study synthesized derivatives that showed strong DNA affinities and in vitro efficacy against protozoal pathogens, highlighting their potential in developing new therapeutic agents for protozoal infections (Ismail et al., 2004).

Mecanismo De Acción

Target of Action

They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Similar compounds have been found to cause cytotoxicity in cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp .

Biochemical Pathways

Without specific information on the compound, it’s difficult to accurately summarize the affected biochemical pathways. Similar compounds have been shown to cause cell cycle arrest from the up-regulation of p53 and p21 .

Result of Action

As mentioned earlier, similar compounds have been found to cause cytotoxicity in cancer cells and cell cycle arrest .

Propiedades

IUPAC Name |

N-(2-methylsulfonylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-18(15,16)11-7-3-2-5-9(11)13-12(14)10-6-4-8-17-10/h2-8H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRDJYJBDHDJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)

![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)